An In-depth Technical Guide to the Physical Properties of (R)-Azetidine-2-carbonitrile Oxalate
An In-depth Technical Guide to the Physical Properties of (R)-Azetidine-2-carbonitrile Oxalate
Introduction
(R)-Azetidine-2-carbonitrile and its salt forms are crucial building blocks in medicinal chemistry and drug development. Their strained four-membered ring system and versatile nitrile functionality make them valuable intermediates in the synthesis of novel therapeutic agents. Specifically, the oxalate salt of (R)-Azetidine-2-carbonitrile is of interest due to its potential for improved handling, stability, and formulation characteristics compared to the freebase. This guide provides a comprehensive overview of the known physical properties of (R)-Azetidine-2-carbonitrile oxalate and details the experimental protocols necessary for their precise determination. This information is critical for researchers and scientists to ensure reproducibility, optimize reaction conditions, and develop robust formulations.
Core Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are fundamental to its development. These properties influence everything from reaction kinetics and purification strategies to final dosage form and bioavailability. For (R)-Azetidine-2-carbonitrile oxalate, a crystalline solid, key parameters include its appearance, molecular formula, molecular weight, melting point, and solubility.
| Property | Value | Source(s) |
| Appearance | White solid | [1] |
| Molecular Formula | C₁₀H₁₄N₄O₄ | [1] |
| Molecular Weight | 254.25 g/mol | [1] |
| Purity | Typically ≥97% | [1][2][3] |
| Storage Conditions | Room temperature | [1][2][3] |
| Melting Point | To be determined experimentally | |
| Solubility | To be determined experimentally |
Experimental Determination of Physical Properties
Due to the limited availability of public data on the specific physical properties of (R)-Azetidine-2-carbonitrile oxalate, this section provides detailed, field-proven methodologies for their experimental determination.
Melting Point Determination
The melting point is a critical indicator of purity.[4] A sharp melting range typically signifies a pure compound, while a broad and depressed range can indicate the presence of impurities.[4]
Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus
This protocol outlines the steps for determining the melting point range of a solid crystalline compound.
-
Sample Preparation:
-
Ensure the (R)-Azetidine-2-carbonitrile oxalate sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[5]
-
Obtain a capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5] The packed sample height should be approximately 3 mm.[6]
-
-
Apparatus Setup and Measurement:
-
Insert the capillary tube into the heating block of the Mel-Temp apparatus.[6]
-
For an unknown sample, a rapid initial heating is recommended to determine an approximate melting range.
-
Once an approximate range is known, prepare a new sample and heat rapidly to about 20°C below the expected melting point.[5]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Data Analysis and Interpretation:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
For a pure compound, this range should be narrow, typically 1-2°C.[6]
-
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies.[7][8] The shake-flask method is a reliable technique for determining thermodynamic solubility.[7][9]
Protocol: Shake-Flask Method for Aqueous Solubility
This protocol details the determination of the equilibrium solubility of (R)-Azetidine-2-carbonitrile oxalate in an aqueous buffer.
-
Preparation of Solutions and Standards:
-
Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of standard solutions of known concentrations of (R)-Azetidine-2-carbonitrile oxalate in the chosen buffer for creating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid (R)-Azetidine-2-carbonitrile oxalate to a sealed vial containing a known volume of the buffer. The presence of excess solid is crucial to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Dilute the filtered solution as necessary to fall within the range of the calibration curve.
-
Analyze the concentration of the dissolved compound in the diluted filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of (R)-Azetidine-2-carbonitrile oxalate in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Caption: Shake-Flask Solubility Determination Workflow.
Causality Behind Experimental Choices
-
Melting Point: The choice of a slow heating rate near the melting point is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can result in a falsely elevated and broad melting range. The use of a fresh sample for each determination is necessary because some compounds may decompose or undergo a change in crystalline form upon melting and re-solidifying.[5]
-
Solubility: The shake-flask method is chosen for its ability to determine the true thermodynamic solubility, which represents the equilibrium state between the dissolved and solid forms of the compound.[7] This is in contrast to kinetic solubility measurements, which are faster but may overestimate solubility by not allowing sufficient time for precipitation.[7] The use of HPLC for analysis provides high sensitivity and specificity, allowing for accurate quantification even in the presence of minor impurities.[10]
Conclusion
While some basic physical properties of (R)-Azetidine-2-carbonitrile oxalate are available from commercial suppliers, key parameters such as melting point and aqueous solubility require experimental determination. The protocols detailed in this guide provide robust and reliable methods for obtaining this critical data. Accurate characterization of these physical properties is an indispensable step in the research and development pipeline, enabling informed decisions in process chemistry, formulation development, and ultimately, the successful advancement of new chemical entities.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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CP Lab Safety. (n.d.). azetidine-2-carbonitrile;hemi(oxalic acid), min 97%, 1 gram. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
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ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2012, September 18). Solubility of Oxalic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Oxalate solubility curves for oxalic acid concentration c = 0.1 M. Retrieved from [Link]
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